molecular formula C25H22N5NaO6S B14440956 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((4-hydroxy-1,5-naphthyridin-3-yl)carbonyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(R*)))- CAS No. 74591-00-7

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((4-hydroxy-1,5-naphthyridin-3-yl)carbonyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(R*)))-

Cat. No.: B14440956
CAS No.: 74591-00-7
M. Wt: 543.5 g/mol
InChI Key: DIGBQDMXLUJMHN-TVXOXULGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((4-hydroxy-1,5-naphthyridin-3-yl)carbonyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(R*))) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final purification. Common synthetic routes may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the carboxylic acid group via oxidation reactions.
  • Attachment of the naphthyridinyl and phenylacetyl groups through amide bond formation.
  • Final purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a component in the production of advanced materials or chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

    Interacting with nucleic acids: Influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic or polycyclic organic molecules with comparable functional groups. Examples include:

    Penicillins: Bicyclic antibiotics with a similar core structure.

    Cephalosporins: Another class of bicyclic antibiotics.

    Carbapenems: Bicyclic compounds with broad-spectrum antibiotic activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

74591-00-7

Molecular Formula

C25H22N5NaO6S

Molecular Weight

543.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t15?,17-,19+,23-;/m1./s1

InChI Key

DIGBQDMXLUJMHN-TVXOXULGSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.